molecular formula C13H19N3O B1516883 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 1019625-52-5

1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one

Cat. No. B1516883
M. Wt: 233.31 g/mol
InChI Key: LIDWNGSETOOUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one” is a chemical compound with a molecular weight of 219.28 . It is also known as 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone . The compound is a solid in form .


Molecular Structure Analysis

The compound has an empirical formula of C12H17N3O . The InChI code for the compound is 1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid in form . It has a boiling point of 144-148°C . The compound’s IUPAC name is 4-(4-acetyl-1-piperazinyl)aniline .

Scientific Research Applications

Antitumor Activity

  • Piperazine derivatives, including those similar to the specified compound, have shown potential in antitumor applications. A study by Hakobyan et al. (2020) investigated the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, revealing their effect on tumor DNA methylation in vitro (Hakobyan et al., 2020).

Antimicrobial Activity

  • Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and found them to exhibit significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anti-HIV Activity

  • Compounds structurally related to the specified chemical have been studied for their potential anti-HIV properties. Al-Masoudi et al. (2007) synthesized new 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives from a piperazine precursor and evaluated them for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Metabolic Pathways in Antidepressant Development

  • The metabolic pathways of similar compounds have been studied in the context of antidepressant development. Hvenegaard et al. (2012) investigated the oxidative metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, identifying the enzymes involved in its metabolism (Hvenegaard et al., 2012).

Synthesis and Characterization of Novel Compounds

  • Bhat et al. (2018) discussed the synthesis of enaminones, including 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one, and their conversion to dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Safety And Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDWNGSETOOUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.